molecular formula C9H10O3 B14327338 1,3-Dihydroxy-1-phenylpropan-2-one CAS No. 104208-69-7

1,3-Dihydroxy-1-phenylpropan-2-one

Cat. No.: B14327338
CAS No.: 104208-69-7
M. Wt: 166.17 g/mol
InChI Key: TWEAOVXYLNFDMZ-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-1-phenylpropan-2-one is an organic compound with the molecular formula C9H10O3 It is a derivative of propiophenone and is characterized by the presence of two hydroxyl groups and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst. This reaction yields 1-phenyl-2-propanone, which can then be hydroxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydroxy-1-phenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antidiabetic and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-1-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

104208-69-7

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1,3-dihydroxy-1-phenylpropan-2-one

InChI

InChI=1S/C9H10O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,9-10,12H,6H2

InChI Key

TWEAOVXYLNFDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)CO)O

Origin of Product

United States

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